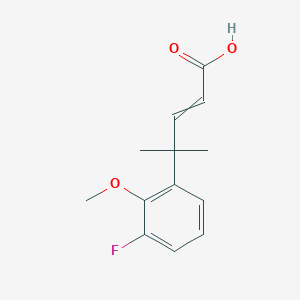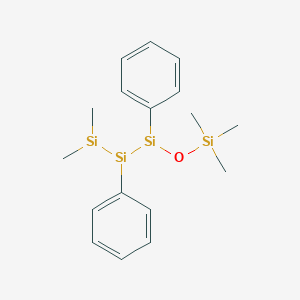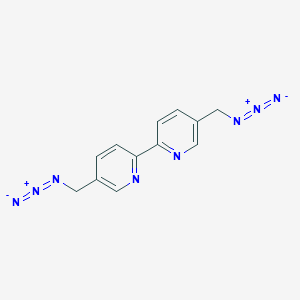
tris(3,5-diphenylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,5-diphenylphenyl)phosphane: is an organophosphorus compound characterized by the presence of three 3,5-diphenylphenyl groups attached to a central phosphorus atom. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(3,5-diphenylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents. Another method includes the addition of phosphorus-hydrogen bonds to unsaturated compounds. Additionally, the reduction of phosphine oxides and related compounds can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process often requires the use of inert atmospheres to prevent oxidation and degradation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3,5-diphenylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine from its oxide form.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds .
Applications De Recherche Scientifique
Chemistry: Tris(3,5-diphenylphenyl)phosphane is widely used as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are often employed as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential use in drug delivery systems and as therapeutic agents. The compound’s ability to form stable complexes with metals makes it a candidate for targeted drug delivery .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers. Its unique properties enhance the performance and durability of these materials .
Mécanisme D'action
The mechanism by which tris(3,5-diphenylphenyl)phosphane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy and increasing reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
- Tris(3,5-dimethylphenyl)phosphane
- Tris(4-methoxyphenyl)phosphane
- Tris(2,4,6-trimethylphenyl)phosphane
- Tris(4-fluorophenyl)phosphane
- Tris(4-chlorophenyl)phosphane
Uniqueness: Tris(3,5-diphenylphenyl)phosphane is unique due to its bulky phenyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications requiring high stability and selectivity, such as in catalysis and material science .
Propriétés
Numéro CAS |
561068-06-2 |
|---|---|
Formule moléculaire |
C54H39P |
Poids moléculaire |
718.9 g/mol |
Nom IUPAC |
tris(3,5-diphenylphenyl)phosphane |
InChI |
InChI=1S/C54H39P/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H |
Clé InChI |
GJXYFZSLAQBDTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)

![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)

![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)

![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
